

dapagliflozin cardioprotective effects mechanistic exploration

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Compound Focus: Dapagliflozin

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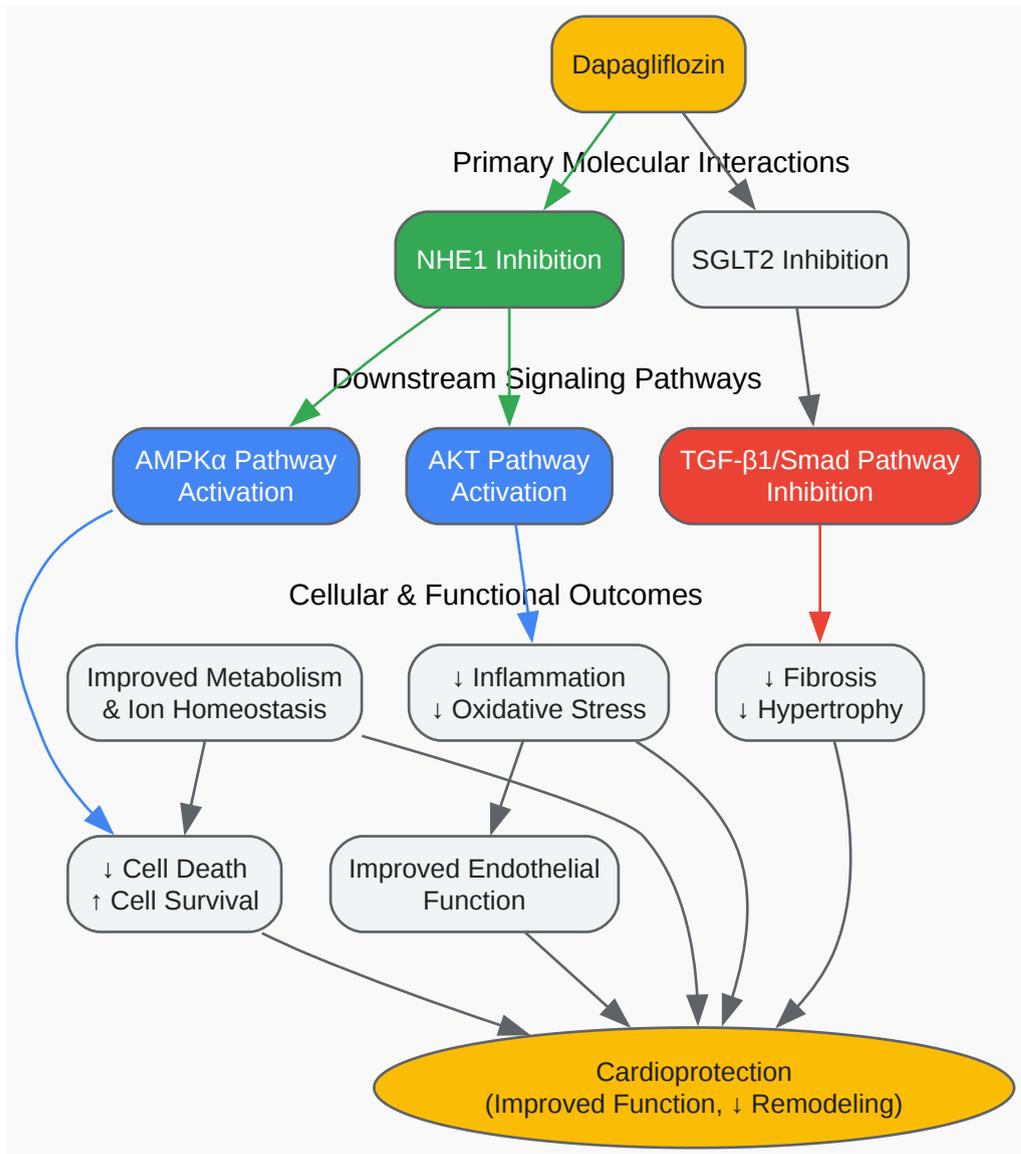
Molecular Mechanisms of Action

Dapagliflozin exerts its cardioprotective effects through several interconnected cellular pathways, as summarized in the table below.

Mechanism	Key Pathway/Component	Observed Effect
Inflammation & Oxidative Stress Reduction	AKT signaling pathway activation; Reduced NLRP3 activation [1]	↓ Reactive Oxygen Species (ROS); ↓ Inflammatory cytokines [1]
Ion Homeostasis & Metabolism	Inhibition of Na ⁺ /H ⁺ exchanger 1 (NHE1); Modulation of GLUT1 [1] [2]	Improved cellular ion balance; Shift in myocardial energy metabolism [1] [2]
Fibrosis & Hypertrophy Attenuation	Inhibition of TGF-β1/Smad signaling pathway [3]	↓ Cardiomyocyte hypertrophy; ↓ Myocardial fibrosis [1] [3]
Endothelial Function Improvement	Increased eNOS expression; Restoration of PI3K/AKT signaling [1]	Improved vascular endothelial health and function [1]

Mechanism	Key Pathway/Component	Observed Effect
Cell Survival & Death Regulation	Activation of AMPK α signaling; Reduction of excessive autophagy (autosis) [4] [2]	\downarrow Cardiomyocyte apoptosis; \downarrow Infarct size [4] [5]

These mechanisms can be visualized as an interconnected signaling pathway below.



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Evidence from Disease Models

Experimental data from various animal models consistently show **dapagliflozin's** protective effects against cardiac injury, as detailed in the table below.

Disease/Condition Model	Key Experimental Findings	Reference
5-FU-Induced Cardiotoxicity (Rat)	EF reduction attenuated by 9.5%; 50% lower ST elevation; reduced inflammatory infiltration [6] [7]	Frontiers (2025)
Radiotherapy-Induced Damage (Rat)	17.3% lower EF decrease; 68% less sarcomyolysis; 64% less inflammatory infiltration [8]	Anatol J Cardiol (2025)
Myocardial Infarction (Mouse/Rat)	Improved LVEF; attenuated ventricular remodeling; reduced infarct size; ↓ NT-proBNP [9] [4] [5]	Front Endocrinol (2025); Sci Rep (2024)
Chronic Heart Failure (Rabbit)	Improved myocardial structure/function; ameliorated fibrosis via TGF-β1/Smad inhibition [3]	Front Pharmacol (2022)
Ischemia/Reperfusion Injury (Rat)	Reduced infarct size & arrhythmias; improved mitochondrial function & LV function [5]	Cardiovasc Diabetol (2020)

Detailed Experimental Protocols

For researchers looking to replicate these findings, here are the methodologies from key studies.

In Vivo Model: 5-FU-Induced Cardiotoxicity [6]

- **Animals:** 32 male Wistar albino rats.
- **Study Groups:** Control, DAPA-only (10 mg/kg/day via oral gavage), 5-FU-only (single 150 mg/kg intraperitoneal dose), and 5-FU + DAPA.
- **Duration:** 14 days.
- **Key Assessments:**

- **Echocardiography:** Performed at baseline and week 2 using a Philips Lumify system to assess ejection fraction.
- **Electrocardiography (ECG):** PR, QRS, and QTc intervals measured at the same time points.
- **Histopathology:** Heart tissues were fixed in formalin, embedded in paraffin, stained with H&E, and examined under a light microscope. Inflammation was scored from 0 (none) to 3 (severe).

In Vitro Model: Cardiomyocyte Hypertrophy & Inflammation [1]

- **Cell Culture:** Cardiomyocytes, aortic endothelial cells (AECs), and stem cell-derived beta cells (SC- β).
- **Hypertrophy Induction:** Cardiomyocytes were stimulated with Isoproterenol (ISO) at 20 μ M for 24-48 hours.
- **DAPA Treatment:** Co-treatment or post-stimulation with DAPA at 10 μ M and 20 μ M concentrations.
- **Key Assessments:**
 - **Cell Size & Structure:** Microscopic evaluation to quantify hypertrophy.
 - **Gene & Protein Expression:** Analysis of hypertrophy markers (ANP, BNP), fibrosis markers, and inflammatory cytokines via Western blot and RT-PCR.
 - **ROS Production:** Measured using specific fluorescent probes.

In Vivo Model: Myocardial Infarction in Non-Diabetic Mice [4]

- **Model Induction:** Myocardial infarction (MI) was induced by permanent ligation of the left anterior descending (LAD) coronary artery in C57BL/6 mice.
- **Treatment:** Mice were randomly treated with either saline or **dapagliflozin** post-surgery.
- **Key Assessments:**
 - **Echocardiography:** To assess ventricular remodeling and cardiac function.
 - **Western Blot Analysis:** To investigate protein expression related to oxidative stress and apoptosis.
 - **Tissue Staining:** To evaluate post-infarction myocardial injury.

Translational & Clinical Perspectives

The evidence supports **dapagliflozin**'s potential beyond glucose control.

- **Broad Applicability:** Benefits are demonstrated in **non-diabetic models**, indicating that cardioprotective mechanisms are independent of glycemic status [4] [3] [5].

- **Clinical Relevance:** A 2025 meta-analysis of 19 clinical studies concluded that **dapagliflozin significantly enhances cardiac function and reduces adverse cardiovascular events in post-MI patients**, with benefits in both diabetic and non-diabetic populations [9].
- **Novel Indications:** Strong preclinical evidence suggests a promising role for **dapagliflozin** in the growing field of **cardio-oncology** to mitigate the cardiotoxic effects of cancer therapies like 5-FU and radiotherapy [6] [8].

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